3-chloro-4-fluoro-N-{2-[4-(furan-2-yl)-1H-pyrazol-1-yl]ethyl}benzene-1-sulfonamide
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Overview
Description
3-chloro-4-fluoro-N-{2-[4-(furan-2-yl)-1H-pyrazol-1-yl]ethyl}benzene-1-sulfonamide is a complex organic compound notable for its intriguing chemical structure and wide array of applications. It consists of multiple functional groups, each contributing to its unique reactivity and utility in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
To synthesize this compound, a multi-step process is typically employed:
Formation of the Benzene Sulfonamide Core: : Initially, the synthesis involves chlorination and fluorination of benzene followed by sulfonation to introduce the sulfonamide group.
Attachment of the Pyrazole Group: : In another step, the furan-2-yl group is attached to pyrazole through a condensation reaction.
Linking the Moieties: : Finally, these two synthesized moieties are linked together through an ethyl chain, usually facilitated by nucleophilic substitution reactions under controlled temperature and pressure conditions.
Industrial Production Methods
Industrial synthesis of 3-chloro-4-fluoro-N-{2-[4-(furan-2-yl)-1H-pyrazol-1-yl]ethyl}benzene-1-sulfonamide requires stringent control over reaction parameters to ensure high yield and purity. This involves automated reactors with precise control over temperature, pressure, and the addition of reagents. Purification is achieved through crystallization and chromatographic techniques.
Chemical Reactions Analysis
Types of Reactions
The compound undergoes various types of reactions including:
Oxidation: : Transformation of functional groups into more oxidized forms using agents like potassium permanganate.
Reduction: : Reduction of functional groups using reducing agents like lithium aluminium hydride.
Substitution: : Both nucleophilic and electrophilic substitution reactions can occur due to the presence of halogens and sulfonamide groups.
Common Reagents and Conditions
Oxidation: : Potassium permanganate, chromium trioxide in acidic media.
Reduction: : Lithium aluminium hydride, hydrogen gas in the presence of palladium catalyst.
Substitution: : Sodium hydroxide for nucleophilic substitution, and Lewis acids for electrophilic substitution.
Major Products
From Oxidation: : Sulfonic acids, carboxylic acids.
From Reduction: : Alcohols, amines.
From Substitution: : Various substituted benzene derivatives.
Scientific Research Applications
3-chloro-4-fluoro-N-{2-[4-(furan-2-yl)-1H-pyrazol-1-yl]ethyl}benzene-1-sulfonamide is highly valuable in:
Chemistry: : Used as a building block in the synthesis of more complex molecules.
Biology: : Used in studies involving enzyme inhibition and protein binding due to its complex structure.
Industry: : Used in the production of dyes, agricultural chemicals, and specialty polymers.
Mechanism of Action
The compound exerts its effects primarily through interaction with specific molecular targets:
Molecular Targets: : Enzymes and receptors that recognize the sulfonamide group.
Pathways Involved: : Binding to these targets can inhibit or activate certain biochemical pathways, affecting cellular processes such as signal transduction, metabolism, and gene expression.
Comparison with Similar Compounds
Uniqueness
Compared to similar compounds, 3-chloro-4-fluoro-N-{2-[4-(furan-2-yl)-1H-pyrazol-1-yl]ethyl}benzene-1-sulfonamide stands out due to:
The specific combination of halogens (chlorine and fluorine) which influence its chemical reactivity and biological interactions.
The unique placement of the furan-pyrazole moiety which provides specific binding properties in biological systems.
List of Similar Compounds
3-chloro-4-fluoro-N-(2-chloroethyl)benzene-1-sulfonamide
3-chloro-4-fluoro-N-(2-hydroxyethyl)benzene-1-sulfonamide
3-chloro-4-fluoro-N-{2-[4-(pyridin-2-yl)-1H-pyrazol-1-yl]ethyl}benzene-1-sulfonamide
Properties
IUPAC Name |
3-chloro-4-fluoro-N-[2-[4-(furan-2-yl)pyrazol-1-yl]ethyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClFN3O3S/c16-13-8-12(3-4-14(13)17)24(21,22)19-5-6-20-10-11(9-18-20)15-2-1-7-23-15/h1-4,7-10,19H,5-6H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GIXKBLMTNGLVSS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=CN(N=C2)CCNS(=O)(=O)C3=CC(=C(C=C3)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClFN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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